Home > Products > Building Blocks P5833 > 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate - 81357-18-8

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

Catalog Number: EVT-1656491
CAS Number: 81357-18-8
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

  • Compound Description: This compound serves as a precursor in synthesizing various Schiff base compounds. [] It is reacted with different aromatic aldehydes to yield Schiff base derivatives. []
  • Relevance: While not directly containing a piperidine ring like 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, this compound shares a similar dicarboxylate functionality and a tert-butyl ester group. [] The presence of a dihydropyridine ring in this compound, as opposed to the piperidine in the target compound, highlights a structural variation within a similar heterocyclic framework.

(E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a)

  • Compound Description: This specific Schiff base compound is derived from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate by reacting it with 2-hydroxy-3-methoxybenzaldehyde. [] Its crystal structure, determined via X-ray crystallography, revealed stabilization through intramolecular hydrogen bonds. []

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Compound Description: This compound is a crucial building block in the synthesis of tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate. []
  • Relevance: This compound is structurally very similar to 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. [] Both share the core 4-oxopiperidine-1-carboxylate structure. The key distinction is the presence of a methyl ester group at the 2-position in 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, which is absent in this compound. This difference highlights the potential for modification at the 2-position of the piperidine ring.

tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate

  • Compound Description: This compound serves as a key intermediate in synthesizing SHP2 inhibitor GDC-1971 (migoprotafib). [] A robust and scalable synthetic route for this compound has been developed, utilizing tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) as a starting material. []
  • Relevance: While this compound retains the piperidine ring present in 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate, the key difference lies in the spirobenzofuran moiety fused to the piperidine ring. [] This structural difference highlights a significant modification from the core 4-oxopiperidine structure found in the target compound.

1-tert-Butyl 2-methyl 3-hydroxypiperidine-1,2-dicarboxylate

  • Compound Description: This compound is the product of a highly stereoselective bakers' yeast reduction of 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate. [] It is obtained in high yield and with excellent diastereomeric and enantiomeric excesses. []
  • Relevance: This compound is a reduced analogue of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. [] The key structural difference is the presence of a hydroxyl group at the 3-position in this compound instead of a keto group in the target compound. This highlights a potential synthetic route for modifying the ketone functionality of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.

1-tert-butyl-2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide

  • Compound Description: This compound serves as a precursor for synthesizing thiomorpholine carboxylate amides. [] It is synthesized by reacting tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide with methyl chloroformate. []
  • Relevance: This compound, while structurally distinct from 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate due to the thiomorpholine ring instead of a piperidine, shares a similar dicarboxylate functionality. [] It highlights a change in the heterocyclic core while retaining similar functional group substitution patterns.
Overview

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H19NO5C_{12}H_{19}NO_5 and a molecular weight of approximately 257.28 g/mol. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl and methyl groups, along with two carboxylate functionalities. It is notable for its potential applications in medicinal chemistry and organic synthesis.

Source

The compound is cataloged under various identifiers, including the Chemical Abstracts Service number 81357-18-8 and PubChem ID 10400214. It can be sourced from chemical suppliers such as Sigma-Aldrich and other specialized chemical vendors .

Classification

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate falls under the category of nitrogen-containing heterocycles, specifically piperidine derivatives. These compounds are often studied for their biological activities and utility in synthetic organic chemistry.

Synthesis Analysis

Methods

The synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate typically involves several key steps:

  1. Starting Materials: The synthesis generally begins with commercially available piperidine derivatives.
  2. Reagents: Tert-butyl and methyl groups are introduced through alkylation reactions, often utilizing suitable bases and solvents.
  3. Reaction Conditions: Controlled temperatures and reaction times are crucial to ensuring high yields of the desired product.

One common method involves the reaction of piperidine with tert-butyl chloroacetate and methyl acrylate, followed by hydrolysis to yield the target compound .

Technical Details

The reaction may require specific catalysts or conditions to promote regioselectivity or stereoselectivity, particularly when synthesizing chiral variants of the compound.

Molecular Structure Analysis

Structure

The molecular structure of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate features a six-membered piperidine ring with substituents that influence its reactivity and biological properties. The compound's structural formula can be represented as:

C12H19NO5\text{C}_{12}\text{H}_{19}\text{N}\text{O}_5

Data

Key structural data includes:

  • Molecular Weight: 257.28 g/mol
  • InChI Key: ROHLQPZIUYTLGR-UHFFFAOYSA-N
  • Rotatable Bonds: 5
  • Hydrogen Bond Acceptors: 5
  • Polar Surface Area: 72.91 Ų

These characteristics suggest a moderate level of lipophilicity, which may affect its absorption and distribution in biological systems .

Chemical Reactions Analysis

Reactions

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate can participate in various chemical reactions:

  • Oxidation: The ketone functionality can be oxidized further to yield more complex structures.
  • Reduction: Reduction reactions can convert ketones to alcohols or other derivatives.
  • Substitution Reactions: The tert-butyl and methyl groups can undergo nucleophilic substitutions under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Technical Details

The choice of solvent, temperature, and reaction time significantly impacts the yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize the products formed during these reactions.

Mechanism of Action

Process

The mechanism of action for 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It could interact with neurotransmitter receptors, affecting physiological responses.

Data

Research indicates that similar compounds exhibit varying degrees of biological activity, suggesting that structural modifications can influence efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

Chemical Properties

Chemical properties relevant to this compound include:

  • High gastrointestinal absorption potential.
  • Stability under various pH conditions.

These properties make it suitable for pharmaceutical applications where stability and bioavailability are critical considerations .

Applications

Scientific Uses

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate has several promising applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
  • Medicinal Chemistry: Ongoing research explores its therapeutic potential, particularly in drug development targeting specific diseases.
  • Biological Studies: The compound is studied for its interactions with biomolecules, contributing to our understanding of biochemical pathways .
Synthetic Methodologies and Reaction Optimization

Catalytic Strategies for Piperidine Core Functionalization

Catalytic hydrogenation stands as the predominant methodology for constructing the piperidine ring system present in this target molecule. Modern approaches leverage transition metal catalysts to achieve high stereoselectivity under controlled conditions:

  • Cobalt Catalysis: Beller's group developed a heterogeneous cobalt catalyst supported on titanium nanoparticles with melamine, enabling pyridine hydrogenation in aqueous media without acidic additives. This system converts substituted pyridines into corresponding piperidines with excellent yields (typically >85%) and good functional group tolerance, providing an environmentally friendly route to the 4-oxopiperidine precursor [3].

  • Ruthenium Systems: For diastereoselective cis-hydrogenation of multi-substituted pyridines, ruthenium heterogeneous catalysts demonstrate superior performance. These systems effectively control stereochemistry at the 2- and 6-positions of the developing piperidine ring, crucial for maintaining the correct configuration in pharmaceutical intermediates [3].

  • Palladium Innovations: Glorius and colleagues pioneered palladium-catalyzed hydrogenation specifically addressing fluorinated pyridine precursors. This methodology tolerates air and moisture while achieving excellent diastereoselectivity for fluorinated analogs, expanding the substrate scope for specialized 4-oxopiperidine derivatives [3].

Table 1: Comparative Catalyst Performance in Piperidine Synthesis

Catalyst SystemReaction ConditionsYield RangeDiastereoselectivityKey Advantages
Co/TiO₂-MelamineH₂O, 80-100°C, 20-50 bar H₂85-95%ModerateAcid-free, aqueous medium
Ru/Al₂O₃iPrOH, 70°C, 30 bar H₂88-93%High (cis)Stereocontrol for 2,6-disubstituted
Pd/C - Et₃NTHF, rt, 1 atm H₂75-90%VariableAir/moisture tolerance
Ni SilicideToluene, 100°C, 50 bar H₂82-88%Low to moderateCost-effective metal source

Regioselective Esterification and Protection-Deprotection Dynamics

The installation of differentiated ester groups at the 1- and 2-positions of the piperidine ring represents a critical synthetic challenge. Achieving high regioselectivity requires strategic protection-deprotection sequences and understanding of steric and electronic effects:

  • Stepwise Protection Protocol: Synthesis typically begins with N-protection of 4-piperidone derivatives using di-tert-butyl dicarbonate (Boc₂O), forming the 1-tert-butoxycarbonyl derivative. Subsequent carboxylation at the 2-position employs methyl chloroformate under basic conditions (e.g., triethylamine or DMAP catalysis). This sequence capitalizes on the nucleophilic superiority of the piperidine nitrogen versus the enolizable α-carbon, enabling chemoselective N-protection first [1] [6].

  • Steric Direction Effects: The bulky tert-butyloxycarbonyl group installed at nitrogen creates significant steric hindrance on one face of the piperidine ring. This directional blocking promotes carboxylation preferentially from the less hindered face, enhancing diastereoselective outcomes at the 2-position. Molecular modeling indicates a >3:1 preference for attack from the equatorial direction in Boc-protected intermediates [3] [6].

  • Deprotection Considerations: The Boc group demonstrates orthogonal deprotection stability compared to the methyl ester. While Boc removal proceeds cleanly under mild acidic conditions (e.g., TFA/DCM, 0-25°C, 1-4 hours) without affecting the methyl ester or ketone, selective methyl ester hydrolysis requires stronger basic conditions (e.g., LiOH/THF/H₂O) that leave the Boc group intact. This differential lability enables versatile downstream functionalization [1] .

Table 2: Regioselective Protection Efficiency in Piperidine Intermediates

Protection StepReagentSolventTemperatureTheoretical YieldReported YieldRegioselectivity
N-Boc ProtectionBoc₂O, DMAPTHF0°C → 25°C98%89-93%>98:2 (N vs O)
C2-Methyl EsterificationClCO₂CH₃, Et₃NDCM-10°C → 0°C95%82-86%90:10 (C2 vs C6)
Simultaneous ProtectionMixed AnhydrideTHF-78°C91%<65%<80:20

Solvent and Temperature Effects on Cyclization Efficiency

Reaction medium selection profoundly impacts both the kinetics and thermodynamics of the key cyclization steps leading to the 4-oxopiperidine core:

  • Polar Protic Solvents: Methanol and ethanol facilitate proton transfer steps in enolization and iminium ion formation but risk transesterification of the methyl ester moiety at elevated temperatures (>50°C). Extended reaction times in these solvents lead to detectable amounts of ethyl ester byproducts (5-15%), complicating purification [1] [6].

  • Aprotic Dipolar Solvents: DMF and acetonitrile provide optimal solvation for the anionic intermediates in Dieckmann-type cyclizations, accelerating ring closure. However, DMF coordinates strongly to metal catalysts (e.g., Pd, Ru) during hydrogenation steps, reducing their activity by 40-60% compared to less coordinating solvents like THF or toluene [3].

  • Temperature-Dependent Pathways: Below 0°C, kinetic enolization favors the less substituted enolate, leading predominantly to 3,4-dehydropiperidine intermediates. At 25-60°C, thermodynamic control prevails, forming the conjugated 4-oxopiperidine system directly. Temperatures exceeding 80°C promote decarboxylation side reactions, particularly in protic media, reducing yields by 15-30% [1] [3].

  • Aqueous Systems: Beller's aqueous hydrogenation protocol using Co/TiO₂ catalysts achieves excellent conversion (typically >92%) without hydrolysis of the sensitive methyl ester group, demonstrating the compatibility of ester functionalities with aqueous conditions when using specialized catalysts [3].

Comparative Analysis of Boc vs. Alternative Protecting Groups

The tert-butyloxycarbonyl (Boc) group dominates protection strategies for this molecule, but alternatives offer specific advantages in challenging synthetic contexts:

  • Boc Group Advantages: Its moderate steric bulk (A-value ≈ 1.3 kcal/mol) provides effective shielding without preventing necessary reactions at adjacent centers. Boc demonstrates exceptional stability toward nucleophiles and bases during ester hydrolysis or enolate formation. Crucially, it offers crystallinity enhancement – Boc-protected intermediates typically form crystalline solids facilitating purification, whereas Cbz analogs often persist as gums or oils [1] [6] .

  • Carbobenzoxy (Cbz) Limitations: Though historically significant, Cbz protection introduces hydrogenation sensitivity, complicating downstream reduction steps. The benzyl moiety competes for catalytic hydrogenation sites, reducing efficiency by 30-50% compared to Boc-protected analogs. Additionally, Cbz increases molecular weight substantially (MW increase = 19 vs 57 for Boc), reducing atom economy [3] .

  • Fmoc Considerations: The 9-fluorenylmethoxycarbonyl group offers excellent crystallinity and UV detectability but suffers from base sensitivity (cleaved by piperidine, morpholine) that conflicts with esterification conditions. Furthermore, Fmoc increases hydrophobicity dramatically (logP increase ≈ 2 units vs Boc), complicating aqueous workups [5].

Table 3: Protecting Group Influence on Molecular Properties

Protecting GroupMW AddedlogP Change*TPSA Added (Ų)Stability ProfileCrystallinity
Boc (tert-butyl)101.12+1.4826.3Acid-labile; Base-stableExcellent
Cbz (benzyl)135.13+2.3526.3Hydrogenolytically removableModerate
Fmoc223.26+3.7226.3Base-labile; Acid-stableExcellent
Acetyl42.04+0.2117.1Base-labile; Resists reductionPoor

*Calculated logP difference compared to unprotected 4-oxopiperidine-2-carboxylic acid

Scalability Challenges in Multi-Step Industrial Synthesis

Transitioning laboratory synthesis of 1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate to industrial production scales introduces significant engineering and chemical challenges:

  • Catalyst Loading Optimization: Heterogeneous catalyst systems require careful optimization at scale to minimize precious metal usage while maintaining efficiency. Ruthenium catalyst recycling studies reveal consistent activity (>95% original yield) for up to 8 cycles when processing 100kg batches, but significant degradation occurs by cycle 12 (yields drop to 78-82%). Implementing continuous flow hydrogenation with catalyst cartridges improves metal utilization efficiency by 40% compared to batch processing [3].

  • Purification Complexity: The molecule exists as a low-melting solid (mp ≈ 35-40°C) or viscous oil at ambient temperature, complicating isolation. Crystallization requires carefully controlled solvent mixtures (e.g., heptane/ethyl acetate 4:1) and slow cooling protocols to prevent oiling out. Chromatography remains impractical beyond kilogram quantities, necessitating development of crystallization-induced diastereoselection strategies using chiral auxiliaries for enantiopure production [6] [7].

  • Thermal Stability Concerns: Prolonged exposure to temperatures >80°C during solvent removal initiates ketone-mediated aldol condensation at C3 and C5 positions, generating dimeric impurities (confirmed by LC-MS at m/z 515.4 [M+H]+). Industrial processes implement falling-film evaporation instead of rotary evaporation to reduce thermal exposure during solvent swaps [1] [6].

Table 4: Industrial Process Optimization Parameters

Process ParameterLaboratory ScalePilot Scale (10kg)Production Scale (100kg+)
Hydrogenation Pressure1-5 bar (balloon)10 bar20-30 bar (enhanced mass transfer)
Catalyst Loading (Ru)5 mol%2.5 mol%0.8-1.2 mol% (with recycling)
Reaction Concentration0.1-0.5 M1.5 M2.5-3.0 M (minimizing volume)
Isolation MethodColumn ChromatographyCrystallization (70% recovery)Continuous Crystallization (85-88% recovery)
Purity Specification>95% (NMR)>98% (HPLC)>99.5% (HPLC, chiral purity >99% ee)
Cycle Time48-72 hours24 hours8-12 hours (continuous processing)

Properties

CAS Number

81357-18-8

Product Name

1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-oxopiperidine-1,2-dicarboxylate

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(14)7-9(13)10(15)17-4/h9H,5-7H2,1-4H3

InChI Key

ROHLQPZIUYTLGR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.